![molecular formula C22H28ClN3OS B2987245 1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea CAS No. 1235043-29-4](/img/structure/B2987245.png)
1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea
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Description
1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea, also known as ML352, is a molecule that has gained attention for its potential therapeutic applications. It is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4) and has been studied for its potential use in treating inflammatory diseases and other conditions.
Scientific Research Applications
Acetylcholinesterase Inhibitors
Research has explored derivatives of urea compounds for their potential as acetylcholinesterase inhibitors, aiming to optimize their structure for enhanced activity. One study involved the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This approach tested compounds with greater conformational flexibility, revealing that specific modifications could yield compounds with high inhibitory activities (J. Vidaluc et al., 1995).
Antimicrobial and Anti-Proliferative Activities
Another study synthesized novel derivatives and evaluated their antimicrobial and anti-proliferative activities. Specifically, derivatives were tested against various bacteria and yeast-like pathogenic fungi, showing marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Aamal A. Al-Mutairi et al., 2019).
Quantum Chemical Study
A quantum chemical study on 1-alkyl-1-methylpiperazine-1,4-diium salts, including those with structural similarities to the urea of interest, provided insights into their vibrational spectral analysis and electronic structure. This research highlighted the compounds' potential energy distributions and electronic properties, suggesting applications in materials science (D. Němečková et al., 2015).
Soluble Epoxide Hydrolase Inhibitors
Inhibitors of human and murine soluble epoxide hydrolase (sEH) were synthesized to examine their pharmacokinetic parameters and effects on inflammatory pain. This study underscores the therapeutic potential of such urea derivatives in treating diseases associated with sEH overexpression (Tristan E. Rose et al., 2010).
Synthesis and Evaluation for Anti-Obesity Drugs
Research into novel benzimidazoles derived from the compound of interest aimed at developing selective neuropeptide Y Y1 receptor antagonists for anti-obesity drugs. This involved synthesizing a series of derivatives and assessing their affinity for the Y1 receptor, contributing to the understanding of potential anti-obesity treatments (H. Zarrinmayeh et al., 1998).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3OS/c1-28-21-5-3-2-4-19(21)16-26-12-10-18(11-13-26)15-25-22(27)24-14-17-6-8-20(23)9-7-17/h2-9,18H,10-16H2,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBSVDNACDRSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea |
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